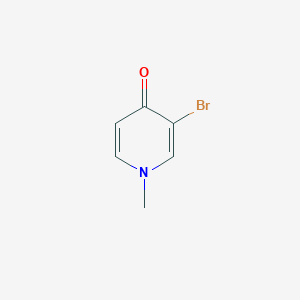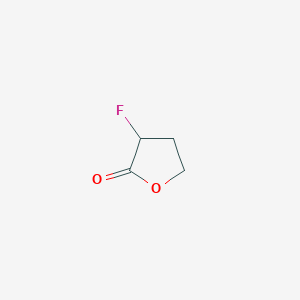
3-ethynyl-2,4-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2,4-difluoropyridine: is a fluorinated pyridine derivative characterized by the presence of ethynyl and difluoro substituents on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a halogenated pyridine precursor with an ethynylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ethynylation, and purification through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethynide or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and ethynylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethynyl-2,4-difluoropyridine is used as a building block in organic synthesis to create more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-ethynyl-2,4-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can modulate the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoropyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylpyridine:
2,3,4-Trifluoropyridine: Contains an additional fluorine atom, leading to distinct chemical behavior.
Uniqueness: 3-Ethynyl-2,4-difluoropyridine is unique due to the combination of ethynyl and difluoro substituents, which impart specific electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in various chemical transformations .
Eigenschaften
CAS-Nummer |
1426244-29-2 |
|---|---|
Molekularformel |
C7H3F2N |
Molekulargewicht |
139.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




